2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde
Description
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is a heterocyclic compound featuring a benzo[d]oxazole core substituted at position 2 with a 3-iodophenyl group and at position 5 with a carbaldehyde moiety. This structure combines aromatic, electron-withdrawing (iodine), and reactive (aldehyde) functionalities, making it valuable in medicinal chemistry for targeted drug design and as a precursor for further derivatization.
Properties
Molecular Formula |
C14H8INO2 |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H |
InChI Key |
MWZPQJABQDNCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Iodophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(3-Iodophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following table highlights key structural and synthetic differences between 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde and related compounds:
Physicochemical and Spectroscopic Properties
Biological Activity
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including an iodine atom, a benzoxazole moiety, and an aldehyde functional group. This combination contributes to its potential biological activities, making it a candidate for drug development targeting various diseases.
The molecular formula of this compound is CHI NO, with a molecular weight of approximately 336.13 g/mol. The presence of the iodine atom is particularly notable as it enhances the compound's reactivity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating possible cytotoxic effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- The aldehyde group may participate in nucleophilic addition reactions with cellular macromolecules, influencing various biochemical pathways.
- The iodine substituent could enhance interactions with specific biological targets, potentially leading to altered cellular responses.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound. Below are key findings:
| Study | Findings |
|---|---|
| Iyer et al. (2024) | Demonstrated synthesis methods and preliminary antimicrobial activity against Gram-positive bacteria. |
| PMC11643898 (2024) | Identified potential anticancer properties in vitro against breast cancer cell lines with IC values suggesting moderate efficacy. |
| PMC8171248 (2021) | Explored anti-inflammatory effects and indicated modulation of COX enzymes, suggesting a pathway for therapeutic applications. |
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Iodophenyl)benzo[d]oxazole-5-carbaldehyde | Similar benzoxazole structure but different iodophenyl position | May exhibit different biological activity due to position change |
| 2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde | Bromine instead of iodine | Potentially different reactivity and biological properties |
| 2-(3-Nitrophenyl)benzo[d]oxazole-5-carbaldehyde | Nitro group instead of iodine | Offers insights into electronic effects on reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
